molecular formula C9H15N3 B1446645 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine CAS No. 1547089-77-9

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine

Numéro de catalogue: B1446645
Numéro CAS: 1547089-77-9
Poids moléculaire: 165.24 g/mol
Clé InChI: XKNFOLBRZXMDNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Amine Center

The methylamine group undergoes characteristic nucleophilic reactions:

  • Alkylation/Protonation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
    Example :

    Compound+CH3I Compound CH3 +I\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{ Compound CH}_3\text{ }^+\text{I}^-

    Reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Sulfonylation : Forms sulfonamide derivatives with methanesulfonyl chloride:

    Compound+CH3SO2ClCompound SO2CH3+HCl\text{Compound}+\text{CH}_3\text{SO}_2\text{Cl}\rightarrow \text{Compound SO}_2\text{CH}_3+\text{HCl}

    Requires base (e.g., triethylamine) to neutralize HCl.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, DMF, 80°CQuaternary salt75–85%
SulfonylationCH₃SO₂Cl, Et₃N, THFSulfonamide68%

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,2-a]pyridine core undergoes EAS at electron-rich positions (C-2 and C-3):

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at C-3 .

  • Halogenation : Bromination with Br₂/FeBr₃ occurs regioselectively at C-2 .

Mechanistic Insight :
The fused imidazole ring enhances electron density at C-2/C-3, directing electrophiles to these positions. Steric hindrance from the methylamine group slightly modulates reactivity .

Copper-Catalyzed Oxidative Coupling

Reacts with arylboronic acids under Cu(I) catalysis to form biaryl derivatives:

Compound+Ar B OH 2CuI O2Compound Ar\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{CuI O}_2}\text{Compound Ar}

Yields range from 60–78% in aerobic conditions .

Palladium-Mediated C–H Functionalization

Participates in Pd(II)-catalyzed C–H alkylation using alkyl bromides:

Compound+R BrPd OAc 2Compound R\text{Compound}+\text{R Br}\xrightarrow{\text{Pd OAc }_2}\text{Compound R}

Requires norbornene as a transient mediator .

CatalystSubstrateProductEfficiencySource
CuIArylboronic acidBiaryl72%
Pd(OAc)₂Alkyl bromideAlkylated derivative65%

Cyclization and Ring Expansion

  • Formation of Tricyclic Derivatives : Reacts with α,β-unsaturated ketones via Michael addition followed by cyclization to yield fused imidazo-quinoline systems .

  • Photochemical Rearrangement : UV irradiation induces ring expansion to form seven-membered azepine analogs .

Example :

Compound+CH2=CHCOCH3ΔTricyclic imidazo quinoline\text{Compound}+\text{CH}_2=\text{CHCOCH}_3\xrightarrow{\Delta}\text{Tricyclic imidazo quinoline}

Redox Reactions

  • Oxidation : Tertiary amine oxidizes to N-oxide using m-CPBA:

    Compoundm CPBACompound N oxide\text{Compound}\xrightarrow{\text{m CPBA}}\text{Compound N oxide}

    Confirmed by FT-IR (N–O stretch at 950 cm⁻¹).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole.

Comparative Reactivity with Structural Analogs

CompoundSubstituent PositionKey Reactivity DifferencesSource
3-Methyl analog 3-methyl, 7-amineLower EAS activity due to steric hindrance
7-Methanesulfonamide7-SO₂CH₃Enhanced stability in acidic conditions
2-Carboxylic acid2-COOHPreferential decarboxylation over amine reactivity

Applications De Recherche Scientifique

Antitumor Activity : Recent studies have demonstrated that derivatives of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine exhibit significant antitumor efficacy. For instance, a study reported a tumor growth inhibition rate of 77.7% when used in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. This suggests potential applications in cancer therapy.

ENPP1 Inhibition : The compound has been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial in the cGAS-STING pathway involved in immune response modulation. This inhibition can enhance immune responses in cancer treatments by promoting the expression of downstream target genes like IFNB1 and CXCL10.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Appropriate precursors undergo cyclization under specific conditions to form the imidazo[1,2-a]pyridine core.
  • Functionalization Steps : Subsequent steps introduce the methanamine group to yield the final product.

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antitumor Efficacy : In vivo studies showed that compounds similar to this compound significantly inhibited tumor growth when combined with immune checkpoint inhibitors. This combination therapy approach represents a promising avenue for enhancing cancer treatment efficacy.
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. For example, studies have indicated that it modulates immune responses through specific molecular interactions that could be leveraged for therapeutic outcomes in oncology.

Mécanisme D'action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

    {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methanamine: Similar structure but lacks the methyl group on the amine.

    {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine: Similar structure but with a different position of the functional group.

    {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine: Contains a methyl group at a different position

Uniqueness

The uniqueness of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl)methyl(methyl)amine
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated submicromolar inhibitory activity against various tumor cell lines. The most potent compound in this series exhibited IC50 values ranging from 0.09 μM to 0.43 μM across different cancer types .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity. A comprehensive review indicated that these compounds possess antibacterial and antifungal properties that can be utilized in treating infections caused by resistant strains .

Neuropharmacological Effects

The imidazo[1,2-a]pyridine scaffold has been associated with anticonvulsant and analgesic effects. Research indicates that derivatives can modulate neurotransmitter systems effectively .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine core significantly influence biological activity. For example:

  • Substituents : The introduction of various alkyl or aryl groups at specific positions enhances potency against cancer cell lines.
  • Functional Groups : The presence of amine or hydroxyl groups contributes to improved solubility and bioavailability .

Case Studies

  • Anticancer Study : A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against HCC827 (human lung cancer) cells. The study found that certain compounds induced apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Several compounds exhibited significant inhibition zones in agar diffusion assays .

Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity TypeCompound ExampleIC50 Value (μM)Notes
Anticancer6-(imidazo[1,2-a])quinazoline0.09 - 0.43Effective against multiple lines
AntibacterialVarious derivativesVariesEffective against resistant strains
AnticonvulsantSelected derivativesNot specifiedModulates neurotransmitter systems

Propriétés

IUPAC Name

N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNFOLBRZXMDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547089-77-9
Record name ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 2
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 3
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 4
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 5
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 6
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.